1,2-Propanediol diformate

Descripción general

Descripción

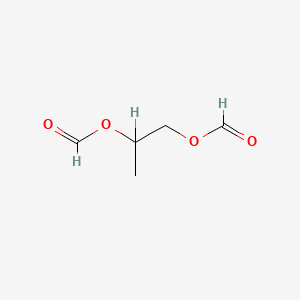

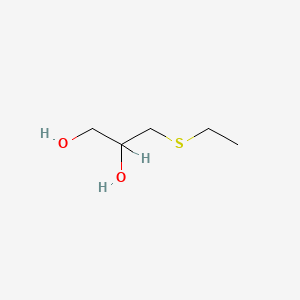

1,2-Propanediol diformate, also known as propylene glycol diformate, is a chemical compound with the formula C5H8O4 . It has a molecular weight of 132.1146 .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is DUYOHDPGXMPOKD-UHFFFAOYSA-N .

Chemical Reactions Analysis

In the case of 1,2-propanediol, a related compound, it has been found that γ-radiation-induced transformations of α-diols in deaerated aqueous solutions at pH 7 have been studied . The main dehydration products (acetone and methyl ethyl ketone), minor dehydration products (propionaldehyde and butyraldehyde), and C–C bond degradation products (formaldehyde, acetaldehyde, and propionaldehyde) were formed in the radiation-chemical transformations .

Aplicaciones Científicas De Investigación

Biotechnological Production

1,2-Propanediol, also known as propylene glycol, can be biologically produced using microbes. This method is gaining attention due to its potential applications in industries like polymers, food, pharmaceuticals, and textiles. The metabolic pathways and production hosts need to be optimized for high yields and productivity (Saxena, Anand, Saran, Isar, & Agarwal, 2010).

Microbial Metabolic Engineering

Engineering Escherichia coli to produce 1,2-propanediol from glucose demonstrates the feasibility of using renewable resources for chemical production. The creation of enantiomerically pure R-1,2-propanediol showcases the potential of metabolic engineering in this field (Altaras & Cameron, 1999).

Environmental Applications

1,2-Propanediol's conversion into lactic acid via gold-based nanoparticulate catalysts under mild conditions is a significant development. This process has a lower environmental impact and is industrially attractive due to its high selectivity (Ryabenkova et al., 2013).

Industrial Chemical Synthesis

1,2-propanediol serves as an important industrial chemical, used in the production of alkyd and unsaturated polyester resins. Its synthesis from nonrenewable petroleum-based feedstocks is being replaced by biosynthetic pathways, which are more environmentally friendly and potentially cost-effective (Niu, Kramer, Mueller, Liu, & Guo, 2018).

Catalytic Dehydration

The catalytic dehydration of 1,2-propanediol into propanal using acidic oxides and supported heteropoly acids is a promising industrial process. This reaction has high conversion rates and selectivity, making it significant for industrial applications (Mori, Yamada, & Sato, 2009).

Mecanismo De Acción

Target of Action

1,2-Propanediol, also known as propylene glycol, is a key component in the manufacture of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . The primary targets of 1,2-Propanediol diformate are the enzymes involved in its biosynthesis, including l-fucose/rhamnose isomerase (fucI / rhaA) , l-fuculokinase/rhamnulokinase (fucK / rhaB) , l-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase (fucA / rhaD) , and propanediol oxidoreductase (fucO) .

Mode of Action

The interaction of this compound with its targets involves the conversion of various sugars, such as fucose, rhamnose, and glucose, into 1,2-Propanediol . This process is facilitated by the aforementioned enzymes, which catalyze the necessary reactions in the biosynthetic pathway .

Biochemical Pathways

The biosynthesis of 1,2-Propanediol from l-fucose or l-rhamnose involves a series of biochemical reactions. These reactions are catalyzed by the enzymes fucI/rhaA, fucK/rhaB, fucA/rhaD, and fucO . The resulting 1,2-Propanediol can then be used in various industrial applications, including the production of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent .

Pharmacokinetics

It is known that the efficiency of microbial biosynthesis of 1,2-propanediol is currently limited .

Result of Action

The result of the action of this compound is the production of 1,2-Propanediol, an important building block used in various industrial applications . The microbial production of 1,2-Propanediol is a promising alternative to chemical production methods, which often involve wasteful power consumption and high pollution emissions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of microbial biosynthesis can be affected by the availability of the necessary substrates and the conditions under which the microorganisms are grown

Análisis Bioquímico

Biochemical Properties

It is known that its parent compound, 1,2-Propanediol, can be metabolized by bacteria through different pathways, including the deoxyhexose pathway, methylglyoxal pathway, and lactate pathway

Cellular Effects

It is known that its parent compound, 1,2-Propanediol, can be metabolized by bacteria, suggesting that it may have some influence on cellular function

Molecular Mechanism

It is known that its parent compound, 1,2-Propanediol, can be metabolized by bacteria through different pathways, suggesting that it may interact with various biomolecules

Temporal Effects in Laboratory Settings

It is known that its parent compound, 1,2-Propanediol, can be metabolized by bacteria, suggesting that it may have some stability and degradation over time

Dosage Effects in Animal Models

It is known that its parent compound, 1,2-Propanediol, can be metabolized by bacteria, suggesting that it may have some biological activity

Metabolic Pathways

It is known that its parent compound, 1,2-Propanediol, can be metabolized by bacteria through different pathways, including the deoxyhexose pathway, methylglyoxal pathway, and lactate pathway

Transport and Distribution

It is known that its parent compound, 1,2-Propanediol, can be metabolized by bacteria, suggesting that it may be transported and distributed within bacterial cells

Subcellular Localization

It is known that its parent compound, 1,2-Propanediol, can be metabolized by bacteria, suggesting that it may be localized within bacterial cells

Propiedades

IUPAC Name |

2-formyloxypropyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYOHDPGXMPOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968606 | |

| Record name | Propane-1,2-diyl diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53818-14-7 | |

| Record name | 1,2-Propanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyl diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)

![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)

![[1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-](/img/structure/B1605040.png)

![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)

![1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate](/img/structure/B1605044.png)

![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)